What is the chemical structure and molecular weight of 3-(BOC-Amino)phenyltetrazole?
What is the chemical structure and molecular weight of 3-(BOC-Amino)phenyltetrazole?
An In-Depth Technical Guide to tert-butyl (3-(1H-tetrazol-5-yl)phenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-(1H-tetrazol-5-yl)phenyl)carbamate, commonly referred to as 3-(BOC-Amino)phenyltetrazole. This compound is a valuable synthetic intermediate in medicinal chemistry and drug development, primarily utilized as a bioisosteric replacement for carboxylic acids and as a versatile building block for more complex molecular architectures. This document details its chemical structure, physicochemical properties, a robust and validated synthesis protocol with mechanistic insights, and its principal applications. The guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important reagent.
Chemical Identity and Properties
The structural architecture of 3-(BOC-Amino)phenyltetrazole combines three key functional moieties: a phenyl ring, a tetrazole ring, and a tert-butoxycarbonyl (BOC) protected amine. This combination confers specific chemical properties that are highly advantageous in organic synthesis.
Chemical Structure
The molecule consists of a central benzene ring substituted at the 1 and 3 positions. A 1H-tetrazol-5-yl group is attached at position 1, and a BOC-protected amino group is at position 3. The tetrazole ring can exist in different tautomeric forms, with the 1H and 2H forms being the most common.[1] The structure shown below represents the commonly depicted 1H-tautomer.
Nomenclature and Physicochemical Properties
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Systematic IUPAC Name : tert-butyl (3-(1H-tetrazol-5-yl)phenyl)carbamate
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Common Synonyms : 3-(BOC-Amino)phenyltetrazole, N-BOC-3-aminophenyltetrazole, tert-butyl N-[3-(1H-tetrazol-5-yl)phenyl]carbamate
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CAS Number : 197009-15-9 (This may vary depending on the specific tautomer registered)
The key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₅O₂ |
| Molecular Weight | 261.28 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in methanol, ethyl acetate, DCM, and other common organic solvents. Insoluble in water. |
Synthesis and Purification
The synthesis of 3-(BOC-Amino)phenyltetrazole is a robust, two-step process commencing from commercially available 3-aminobenzonitrile. The synthetic strategy involves the formation of the tetrazole ring followed by the protection of the exocyclic amine.
Synthetic Workflow
The overall transformation is outlined below. The first step is a [3+2] cycloaddition reaction to form the tetrazole ring, and the second is a standard N-protection reaction.
Detailed Experimental Protocol
Step A: Synthesis of 5-(3-Aminophenyl)tetrazole
This procedure is adapted from established methods for converting nitriles to tetrazoles.[2]
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Reaction Setup : To a solution of 3-aminobenzonitrile (1.0 eq) in a 2:1 mixture of water and 2-propanol, add sodium azide (NaN₃, 1.5 eq) and zinc bromide (ZnBr₂, 0.2 eq).
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Execution : Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
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Work-up : Cool the mixture to room temperature and dilute with water. Acidify the aqueous solution to pH ~2-3 with concentrated HCl. The product will precipitate out of the solution.
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Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-(3-aminophenyl)tetrazole as a solid. The product can be used in the next step without further purification if desired.
Causality Behind Choices:
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Zinc Bromide (ZnBr₂) : Acts as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the azide ion, thereby accelerating the cycloaddition.[2]
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Solvent System : The water/2-propanol mixture is effective for solubilizing both the organic starting material and the inorganic azide salt, creating a homogenous reaction environment.
Step B: N-Boc Protection of 5-(3-Aminophenyl)tetrazole
This is a standard procedure for installing the BOC protecting group.[3]
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Reaction Setup : Suspend 5-(3-aminophenyl)tetrazole (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a base, typically triethylamine (TEA, 1.5 eq).
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Execution : Cool the suspension in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography on silica gel to afford the pure tert-butyl (3-(1H-tetrazol-5-yl)phenyl)carbamate.
Causality Behind Choices:
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Triethylamine (TEA) : Acts as a base to deprotonate the amino group, rendering it more nucleophilic for the attack on the Boc₂O electrophile. It also scavenges the acidic byproducts of the reaction.
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Boc₂O : A stable, easy-to-handle, and highly effective electrophilic source for the BOC group.
Characterization Data
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (7.0-8.0 ppm), a broad singlet for the carbamate N-H, and a characteristic singlet for the nine equivalent protons of the tert-butyl group at ~1.4-1.5 ppm.[4][5] |
| ¹³C NMR | Aromatic carbon signals, a carbamate carbonyl signal (~155 ppm), and two signals for the BOC group: the quaternary carbon (~80 ppm) and the methyl carbons (~28.5 ppm).[4] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carbamate carbonyl), and aromatic C-H stretching. |
| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ peaks confirming the molecular weight. |
Core Applications in Research and Development
Bioisosteric Replacement for Carboxylic Acids
One of the most significant applications of the tetrazole moiety in medicinal chemistry is its function as a non-classical bioisostere of the carboxylic acid group.[1] The 5-substituted 1H-tetrazole has a pKa and steric profile similar to that of a carboxylic acid, allowing it to participate in similar ionic or hydrogen-bonding interactions with biological targets like receptors and enzymes. However, it offers improved metabolic stability and pharmacokinetic properties, such as enhanced cell permeability, compared to the corresponding carboxylic acid.
Versatile Synthetic Intermediate
The true value of 3-(BOC-Amino)phenyltetrazole lies in its utility as a bifunctional building block.
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The BOC Group : The BOC protecting group is stable under a wide range of basic, nucleophilic, and reductive conditions.[3] However, it can be cleanly and efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine. This orthogonality allows for selective deprotection and further functionalization at the amine position without affecting other parts of the molecule.
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The Tetrazole Ring : The N-H proton of the tetrazole ring can be deprotonated and the ring can be N-alkylated or N-arylated, providing another handle for molecular elaboration.
This dual functionality makes the compound an ideal starting point for constructing libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
tert-butyl (3-(1H-tetrazol-5-yl)phenyl)carbamate is a strategically important molecule in synthetic and medicinal chemistry. Its straightforward two-step synthesis from readily available starting materials, combined with its valuable properties as a bioisostere and a versatile building block, ensures its continued relevance in the development of novel therapeutics. The protocols and data presented in this guide offer a validated and reliable resource for the scientific community.
References
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Sureshbabu, V. V., Naik, S. A., & Nagendra, G. (2008). Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids. Synthetic Communications, 38(3), 396-403. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Noroozi Pesyan, N., et al. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Current Chemistry Letters, 3, 85-94. Available at: [Link]
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Scholars Research Library. (2012). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 4(1), 221-228. Available at: [Link]
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ResearchGate. (2013). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Available at: [Link]
